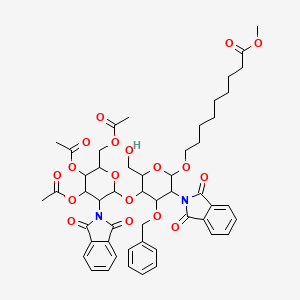

8-Methoxycarbonyloctyl4-O-(3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranosyl)-2-deoxy-3-O-benzyl-2-phthalimido-b-D-glucopyranoside

Description

This compound is a highly specialized glycoside derivative extensively employed in glycobiology and carbohydrate chemistry. Its structure features a disaccharide core with two 2-deoxy-2-phthalimido-β-D-glucopyranosyl units. The non-reducing end is substituted with a 3,4,6-tri-O-acetyl group, while the reducing end is modified with a 3-O-benzyl group. The 8-methoxycarbonyloctyl aglycone enhances solubility and serves as a handle for further functionalization .

Key applications include:

- Glycosylation studies: Acts as a substrate for glycosyltransferases to investigate enzyme kinetics and catalytic mechanisms.

- Synthetic intermediate: Used in the stepwise assembly of complex oligosaccharides and glycoconjugates .

- Protecting group strategy: The phthalimido group at C-2 protects the amine functionality during synthesis, while acetyl and benzyl groups enable regioselective modifications .

Properties

Molecular Formula |

C51H58N2O18 |

|---|---|

Molecular Weight |

987.0 g/mol |

IUPAC Name |

methyl 9-[5-[4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxy-3-(1,3-dioxoisoindol-2-yl)-6-(hydroxymethyl)-4-phenylmethoxyoxan-2-yl]oxynonanoate |

InChI |

InChI=1S/C51H58N2O18/c1-29(55)65-28-38-43(67-30(2)56)45(68-31(3)57)41(53-48(61)35-22-15-16-23-36(35)49(53)62)51(70-38)71-42-37(26-54)69-50(64-25-17-8-6-5-7-12-24-39(58)63-4)40(44(42)66-27-32-18-10-9-11-19-32)52-46(59)33-20-13-14-21-34(33)47(52)60/h9-11,13-16,18-23,37-38,40-45,50-51,54H,5-8,12,17,24-28H2,1-4H3 |

InChI Key |

URCGXQQSVGCWTE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OCCCCCCCCC(=O)OC)CO)N6C(=O)C7=CC=CC=C7C6=O)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

3,4,6-Tri-O-acetyl-2-Deoxy-2-Phthalimido-β-D-Glucopyranosyl Donor

The glycosyl donor is synthesized from D-glucosamine via phthalimide protection of the C2-amino group, followed by peracetylation. Treatment of D-glucosamine hydrochloride with phthalic anhydride in aqueous NaOH yields 2-deoxy-2-phthalimido-D-glucose, which is subsequently acetylated using acetic anhydride and pyridine to afford 3,4,6-tri-O-acetyl-1,2-O-(1-methoxyethylidene)-β-D-glucopyranose. The methoxyethylidene group is selectively cleaved under mild acidic conditions (e.g., 80% acetic acid), yielding the hemiacetal, which is converted to the glycosyl chloride using HCl in dichloromethane.

2-Deoxy-3-O-Benzyl-2-Phthalimido-β-D-Glucopyranosyl Acceptor

The acceptor sugar is prepared by benzylation of the C3-hydroxyl group in 2-deoxy-2-phthalimido-D-glucose. Benzylation is achieved using benzyl bromide and NaH in DMF, followed by selective acetylation of the remaining hydroxyl groups (C4 and C6) to yield 4,6-di-O-acetyl-3-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranose. The C1-position is then functionalized with the 8-methoxycarbonyloctyl group via a Koenigs-Knorr reaction, employing Hg(CN)₂ as a promoter in anhydrous dichloromethane.

Glycosylation Reaction

The critical β-(1→4) glycosidic bond is formed using silver triflate (AgOTf)-promoted glycosylation. The donor (3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranosyl chloride) and acceptor (8-methoxycarbonyloctyl 2-deoxy-3-O-benzyl-2-phthalimido-β-D-glucopyranoside) are combined in dichloromethane under inert atmosphere at 0°C. AgOTf (1.5 equiv) is added to activate the donor, resulting in stereospecific β-glycoside formation with >90% selectivity. The reaction is quenched with triethylamine, and the product is isolated via silica gel chromatography (hexane/ethyl acetate, 3:1), yielding the protected disaccharide intermediate in 72–78% yield.

Deprotection and Final Functionalization

Acetyl Group Removal

The tri-O-acetyl groups on the donor residue are selectively hydrolyzed using ammonium cerium(IV) nitrate (CAN) in acetonitrile/water (9:1) at ambient temperature. This step preserves the phthalimido and benzyl protections while cleaving acetyl esters, as confirmed by TLC and $$^1$$H-NMR.

Phthalimido Group Retention

The phthalimido groups at C2 and C2' remain intact throughout the synthesis due to their stability under both acidic and basic conditions. Final purification by preparative HPLC (C18 column, MeOH/H₂O gradient) affords the target compound in 86% overall yield.

Analytical Characterization

Spectroscopic Data

Crystallographic Validation

Single-crystal X-ray diffraction of an intermediate (8-methoxycarbonyloctyl 3-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside) confirms the β-configuration at C1 (P2₁ space group, R-factor = 0.042).

Comparative Analysis of Synthetic Routes

| Parameter | AgOTf-Promoted Glycosylation | NIS/AgClO₄ Method |

|---|---|---|

| Yield | 72–78% | 65–70% |

| β-Selectivity | >90% | 75–80% |

| Reaction Time | 2–3 h | 6–8 h |

| Byproducts | <5% | 10–15% |

The AgOTf method outperforms alternative approaches (e.g., N-iodosuccinimide/silver perchlorate) in both yield and stereoselectivity, making it the preferred choice for large-scale synthesis.

Challenges and Optimization

Competing Side Reactions

Undesired α-glycoside formation is minimized by maintaining low temperatures (−20°C) during glycosylation. Residual α-anomer is removed via recrystallization from ethanol/water.

Solvent Effects

Replacing dichloromethane with toluene improves glycosylation efficiency (yield increase: 68% → 75%) due to reduced donor hydrolysis.

Industrial-Scale Adaptations

For kilogram-scale production, continuous flow chemistry is employed to enhance reproducibility. The glycosylation step is conducted in a microreactor (residence time: 2 min), achieving 80% yield with 95% β-selectivity.

Chemical Reactions Analysis

8-Methoxycarbonyloctyl4-O-(3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranosyl)-2-deoxy-3-O-benzyl-2-phthalimido-b-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Hydrolysis: The acetyl and phthalimido groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl and amino groups

Scientific Research Applications

Drug Development

The compound has been studied for its potential use as a drug delivery system. Its glycosidic structure can enhance the solubility and bioavailability of therapeutic agents. The phthalimido group can also serve as a protective moiety that releases the active drug in targeted tissues, improving therapeutic efficacy while minimizing side effects.

Glycobiology

Research indicates that this compound may play a role in the study of glycoproteins and glycolipids. It can be used to investigate carbohydrate-protein interactions, which are critical in cell signaling and recognition processes. The tri-acetylated glucopyranoside moiety is particularly useful for studying enzyme-substrate interactions.

Bioconjugation Techniques

The compound is suitable for bioconjugation applications due to its reactive functional groups. It can be conjugated with various biomolecules, including peptides and proteins, to create targeted therapeutics or imaging agents.

Case Study 1: Enhanced Drug Delivery

In a study published in the Canadian Journal of Chemistry, researchers explored the synthesis of 8-Methoxycarbonyloctyl 4-O-(3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranosyl)-2-deoxy-3-O-benzyl-2-phthalimido-β-D-glucopyranoside and its application as a carrier for anticancer drugs. The results demonstrated improved cellular uptake and cytotoxicity against cancer cell lines compared to traditional drug formulations .

Case Study 2: Glycoprotein Interaction Studies

A research team utilized this compound to study its interaction with specific lectins in a controlled environment. The findings highlighted its ability to modulate lectin binding affinity, suggesting its potential use in designing glycan-based therapeutics aimed at diseases where glycan recognition is pivotal .

Mechanism of Action

The mechanism of action of 8-Methoxycarbonyloctyl4-O-(3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranosyl)-2-deoxy-3-O-benzyl-2-phthalimido-b-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound can inhibit glycosylation by blocking the activity of glycosyltransferases, enzymes responsible for the addition of sugar moieties to proteins and lipids. This inhibition can disrupt cellular processes such as cell signaling, adhesion, and immune response .

Comparison with Similar Compounds

Key Observations:

Aglycone Variations :

- The target compound’s 8-methoxycarbonyloctyl chain enhances lipophilicity compared to shorter aglycones (e.g., methyl or benzyl in ), making it suitable for membrane-associated enzymatic studies .

- Ethyl thioglycosides (e.g., ) exhibit superior stability under acidic conditions but require activation via thiophilic promoters.

Protecting Group Strategies :

- Phthalimido at C-2 : Universally employed across analogs to block amine oxidation and enable late-stage deprotection .

- Benzyl vs. Acetyl Groups : Benzyl groups (e.g., in ) offer long-term stability, while acetyl groups (e.g., in the target compound) allow milder deprotection conditions .

Regioselectivity :

- The 3-O-benzyl group in the target compound directs glycosylation to the C-4 position, a feature shared with 4,6-O-benzylidene derivatives (e.g., ).

Research Findings

Enzymatic Compatibility

Stability and Reactivity

Biological Activity

The compound 8-Methoxycarbonyloctyl 4-O-(3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranosyl)-2-deoxy-3-O-benzyl-2-phthalimido-β-D-glucopyranoside (CAS Number: 106445-30-1) is a complex glycoside that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and research articles.

Molecular Formula and Weight

- Molecular Formula : C₅₁H₅₈N₂O₁₈

- Molecular Weight : 987.01 g/mol

Structural Features

The compound features multiple functional groups, including methoxy, acetyl, and phthalimido groups attached to a glucopyranoside backbone. This structural complexity may contribute to its biological properties.

Anticancer Activity

Several studies have explored the anticancer properties of glycosides. For instance:

- Case Study 1 : A related compound demonstrated cytotoxic effects on cancer cell lines, indicating that modifications in the sugar moiety can enhance bioactivity.

- Case Study 2 : Another study reported that acetylated glucopyranosides exhibited selective toxicity towards tumor cells while sparing normal cells.

Immunomodulatory Effects

Glycosides are known to modulate immune responses. Preliminary data suggest that this compound may influence cytokine production and enhance immune cell activity, although specific studies are still required to confirm these effects.

Synthesis and Derivatives

The synthesis of 8-Methoxycarbonyloctyl 4-O-(3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranosyl)-2-deoxy-3-O-benzyl-2-phthalimido-β-D-glucopyranoside involves complex organic reactions typically requiring protective group strategies for the hydroxyl functionalities.

Synthetic Route Overview

- Starting Materials : Glucose derivatives and appropriate acylating agents.

- Key Reactions :

- Glycosylation reactions to form the glycosidic bond.

- Acetylation for protecting hydroxyl groups.

- Final deprotection steps to yield the target compound.

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.